8-Deoxyserratinine

Description

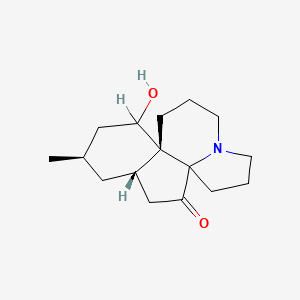

8-Deoxyserratinine is a Lycopodium alkaloid belonging to the fawcettimine class, characterized by a complex polycyclic framework with a fused 6/5/5 tricyclic core and an aza-nine-membered ring system . It was first isolated from Huperzia serrata (蛇足石杉), a plant traditionally used in Chinese medicine, alongside other bioactive alkaloids like Huperzine A, a potent acetylcholinesterase inhibitor . Its structure includes two contiguous quaternary carbon centers, a β-epoxide group, and stereochemical complexity at C8 and C15, which are critical for its biological activity and synthetic challenges . Total syntheses of this compound have been achieved via divergent strategies, leveraging common intermediates shared with related alkaloids .

Properties

CAS No. |

18331-31-2 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

(4S,6R,9S)-8-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |

InChI |

InChI=1S/C16H25NO2/c1-11-8-12-10-14(19)16-5-3-7-17(16)6-2-4-15(12,16)13(18)9-11/h11-13,18H,2-10H2,1H3/t11-,12+,13?,15-,16?/m1/s1 |

InChI Key |

CXCPHPDVYZHVON-PRAKJRAUSA-N |

SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2CC(=O)C34[C@@]2(CCCN3CCC4)C(C1)O |

Canonical SMILES |

CC1CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O |

Synonyms |

8-deoxyserratinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

8-Deoxyserratinine shares structural and biosynthetic relationships with other fawcettimine-class Lycopodium alkaloids, including fawcettimine , fawcettidine , and lycojaponicumins C . Below is a detailed comparison:

Key Comparative Insights

Structural Divergence: The absence of the C8 hydroxyl group in this compound distinguishes it from fawcettimine and fawcettidine, which retain this moiety. This modification impacts hydrogen-bonding interactions and bioactivity .

Synthetic Strategies :

- A unified approach using a tricyclic intermediate (e.g., 13 or 17 ) enables divergent syntheses. For example, NaBH₄ selectively reduces an epoxide to yield this compound, whereas SmI₂ induces C4–N bond cleavage to form fawcettimine .

- The Helquist annulation and double N-alkylation are critical for constructing the cis-6/5 bicyclic core and aza-nine-membered ring in this compound, achieving enantioselectivity via Shi epoxidation .

Stereochemical Complexity :

- The C15 methyl group’s stereochemistry (R-configuration in this compound vs. S in fawcettidine) is controlled during early-stage Hajos-Parrish ketone functionalization, affecting downstream ring-closing reactions .

Biological Relevance :

- While this compound is often isolated with Huperzine A, its direct bioactivity remains less studied compared to fawcettimine, which shows mild acetylcholinesterase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.